molecular formula C9H13BFN B14570140 N-(4-Fluorophenyl)-N,1,1-trimethylboranamine CAS No. 61373-34-0

N-(4-Fluorophenyl)-N,1,1-trimethylboranamine

Cat. No.: B14570140
CAS No.: 61373-34-0
M. Wt: 165.02 g/mol
InChI Key: NHGAXBQBOHEBRJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N,1,1-trimethylboranamine is a chemical compound characterized by the presence of a fluorophenyl group attached to a trimethylboranamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-fluoroaniline with trimethylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), phenoxide

Major Products Formed

    Oxidation: Boronic acids, oxidized derivatives

    Reduction: Amine derivatives

    Substitution: Substituted fluorophenyl compounds

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N,1,1-trimethylboranamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF)
  • N-(4-Fluorophenyl)-N-isopropylacetamide
  • 4-Fluorophenylacetic acid

Uniqueness

N-(4-Fluorophenyl)-N,1,1-trimethylboranamine is unique due to its specific structural features, such as the presence of a trimethylboranamine moiety, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61373-34-0

Molecular Formula

C9H13BFN

Molecular Weight

165.02 g/mol

IUPAC Name

N-dimethylboranyl-4-fluoro-N-methylaniline

InChI

InChI=1S/C9H13BFN/c1-10(2)12(3)9-6-4-8(11)5-7-9/h4-7H,1-3H3

InChI Key

NHGAXBQBOHEBRJ-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)N(C)C1=CC=C(C=C1)F

Origin of Product

United States

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